

# VCC234718: An In-depth Technical Profile of Solubility and Stability

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## Compound of Interest

Compound Name: VCC234718

Cat. No.: B13443546

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## Abstract

**VCC234718**, also known as VS-4718 and PND-1186, is a potent and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] As a critical node in intracellular signaling, FAK is implicated in tumor cell survival, proliferation, migration, and invasion.[4] **VCC234718**'s therapeutic potential is currently being explored in clinical trials.[4] This technical guide provides a comprehensive overview of the solubility and stability profile of **VCC234718**, based on publicly available data, to support researchers and drug development professionals in its preclinical and clinical investigation.

## Chemical and Physical Properties

**VCC234718** is a substituted pyridine derivative with the following properties:

Property	Value
Molecular Formula	C25H26F3N5O3
Molecular Weight	501.5 g/mol [4]
CAS Number	1061353-68-1
Synonyms	VS-4718, PND-1186, SR-2516

## Solubility Profile

The solubility of **VCC234718** has been determined in various aqueous and organic solvents. The data indicates good solubility in several common laboratory solvents, with some conflicting reports on its aqueous solubility that may depend on the specific experimental conditions and formulation.

Solvent	Solubility	Reference
Water	22 mg/mL	[5]
Dimethyl Sulfoxide (DMSO)	100 mg/mL (199.4 mM)	[3]
	≥ 34 mg/mL (67.80 mM)	[6]
	24 mg/mL	
Dimethylformamide (DMF)	10 mg/mL	[7]
Ethanol	30 mg/mL	[7]
Ethanol:PBS (pH 7.2) (1:1)	0.5 mg/mL	[7]

Note: The aqueous solubility of 22 mg/mL was reported for a preparation used in in vivo assays.[5] Other sources have reported it as "insoluble in water," which may refer to its solubility in pure, unformulated water.

## Stability Profile

Detailed stability studies for **VCC234718** under various conditions such as pH, temperature, and light, as per ICH guidelines, are not extensively available in the public domain. However, based on product information from various suppliers and research articles, the following storage recommendations can be made to ensure the integrity of the compound.

## Solid State Stability

When stored as a solid powder, **VCC234718** is stable for up to 3 years at -20°C.

## Solution Stability

Stock solutions of **VCC234718** in DMSO can be stored for up to 2 years at -80°C and for 1 year at -20°C.[6] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.

## Microsomal Stability

**VCC234718** has been reported to exhibit "favorable microsome stability," suggesting a degree of resistance to metabolic degradation in liver microsomes.

## Experimental Protocols

### In Vitro Kinase Assay Buffer

An in vitro kinase assay to determine the IC<sub>50</sub> of **VCC234718** against FAK can be performed using a buffer with the following composition:

- 50 mM HEPES (pH 7.5)
- 25 mM NaCl
- 10 mM MnCl<sub>2</sub>
- 0.1 mM Sodium Orthovanadate
- 0.01% Bovine Serum Albumin (BSA)
- 50 μM ATP

The reaction is typically incubated for 5 minutes at room temperature.[3]

## In Vivo Formulation

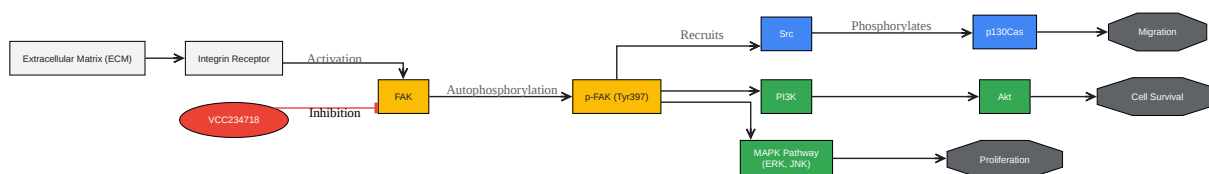
For oral administration in animal models, **VCC234718** has been formulated in the following ways:

- Aqueous Solution: Dissolved in water at a concentration of up to 22 mg/mL.[5]
- Suspension: Formulated in 0.5% carboxymethylcellulose and 0.1% Tween 80 in sterile water.

## Mechanism of Action and Signaling Pathway

**VCC234718** is a potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell signaling initiated by integrins and growth factor receptors. FAK activation triggers downstream pathways that regulate cell survival, proliferation, migration, and angiogenesis. By inhibiting FAK, **VCC234718** blocks the autophosphorylation of FAK at Tyr397, which in turn can prevent the activation of downstream signaling cascades such as the PI3K/Akt and MAPK pathways.[4]

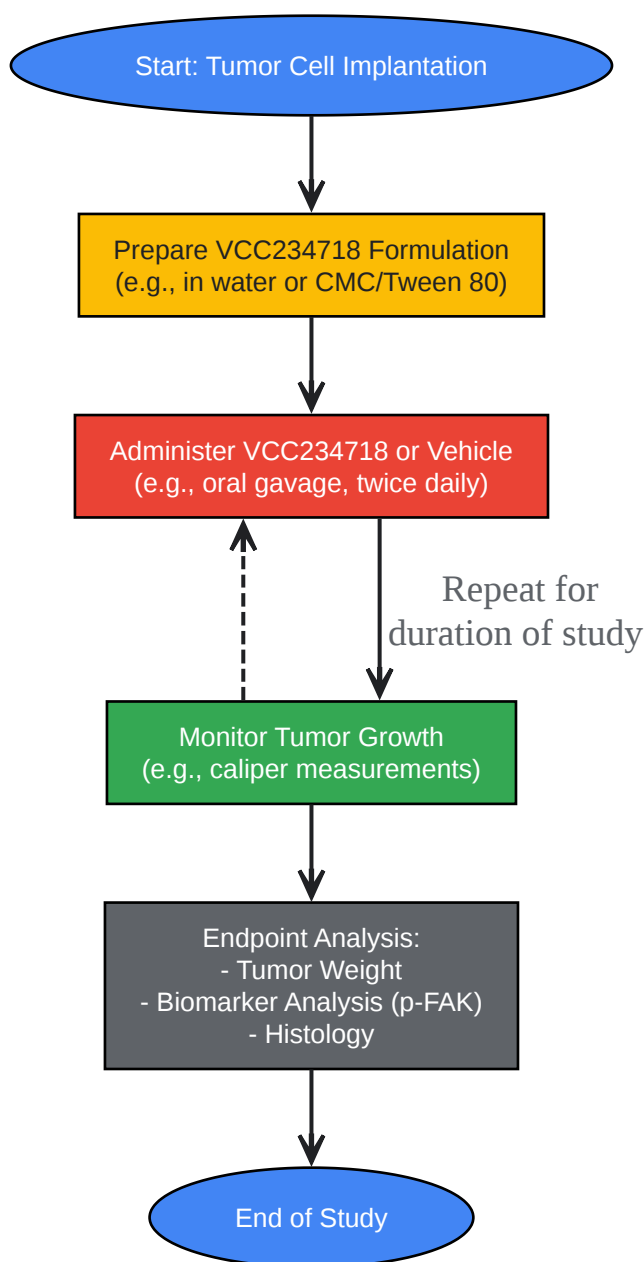
### FAK Signaling Pathway Inhibition by VCC234718



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Caption: Inhibition of FAK by **VCC234718** blocks downstream signaling pathways.

### Experimental Workflow for In Vivo Efficacy Study



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